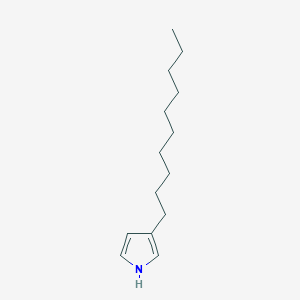

3-Decyl-1H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

120394-63-0 |

|---|---|

Molecular Formula |

C14H25N |

Molecular Weight |

207.35 g/mol |

IUPAC Name |

3-decyl-1H-pyrrole |

InChI |

InChI=1S/C14H25N/c1-2-3-4-5-6-7-8-9-10-14-11-12-15-13-14/h11-13,15H,2-10H2,1H3 |

InChI Key |

FFRZVVFLHHGORC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CNC=C1 |

Related CAS |

120394-96-9 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyrrole Derivatives, Including 3 Decyl 1h Pyrrole Precursors

Foundational Pyrrole (B145914) Synthesis Reactions and Their Modern Adaptations

The classical methods for pyrrole synthesis, including the Paal-Knorr, Hantzsch, Knorr, Piloty-Robinson, and Barton-Zard reactions, remain fundamental to the construction of the pyrrole ring. However, contemporary research has focused on refining these methods to overcome their limitations, such as harsh reaction conditions and limited substrate scope. These modern adaptations often employ novel catalysts, alternative reaction media, and greener methodologies to enhance their efficiency and sustainability.

Paal-Knorr Cyclization: Mechanistic Insights and Sustainable Variations

The Paal-Knorr synthesis is a widely utilized method for preparing pyrroles through the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. nih.govwikipedia.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. nih.gov

Mechanistic Insights: The mechanism of the Paal-Knorr pyrrole synthesis involves the nucleophilic attack of the amine on the two carbonyl groups of the 1,4-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrrole ring. organic-chemistry.org The ring-forming step is considered the rate-determining step of the reaction. organic-chemistry.org Studies have shown that the reaction proceeds through a hemiaminal intermediate, which then undergoes cyclization. wikipedia.org Computational studies have further elucidated the role of water and hydrogen-bonding in catalyzing the hydrogen-transfer steps of the mechanism. wikipedia.org

Sustainable Variations: While effective, the classical Paal-Knorr synthesis often requires prolonged heating in acidic conditions, which can be detrimental to sensitive functional groups. wikipedia.org To address these limitations, a number of more sustainable variations have been developed. These include the use of greener catalysts and reaction media. For instance, silica-supported sulfuric acid has been employed as a reusable heterogeneous catalyst for the synthesis of N-substituted pyrroles at room temperature under solvent-free conditions. wikipedia.org Another approach utilizes a low-melting mixture of N,N'-dimethylurea and L-(+)-tartaric acid, which acts as both a catalyst and a solvent system, enabling the synthesis of mono- and dipyrroles in good to excellent yields. researchgate.net Furthermore, mechanochemical activation in the presence of a biosourced organic acid has been shown to provide a rapid and solventless route to various N-substituted pyrroles. researchgate.net

| Catalyst/Condition | Substrates | Key Advantage |

| Silica-supported sulfuric acid | Diketones and amines/diamines/triamines | Reusable heterogeneous catalyst, solvent-free, room temperature. wikipedia.org |

| N,N'-dimethylurea and L-(+)-tartaric acid | Amines and 2,5-hexanedione (B30556)/2,5-dimethoxytetrahydrofuran | Dual catalyst/solvent system, good to excellent yields. researchgate.net |

| Iodine (I2) | Diketones and amines | Solvent-free, room temperature, short reaction times, excellent yields. wikipedia.org |

| Mechanical Activation | Diketones and amines | Solventless, uses biosourced organic acid catalyst, very short reaction times. researchgate.net |

| Iron(III) chloride in water | 2,5-dimethoxytetrahydrofuran and amines/sulfonamides | Mild reaction conditions, good to excellent yields. uctm.edu |

Hantzsch Pyrrole Synthesis: Strategies for Functionalized Derivatives

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone to produce substituted pyrroles. acs.org This method is particularly valuable for the synthesis of highly substituted and functionalized pyrroles, which can be challenging to access through other routes. rsc.org

Recent advancements have also focused on developing more environmentally friendly versions of the Hantzsch synthesis. An organocatalytic approach using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst in water has been reported, which tolerates a variety of alkyl and aryl substituents on the primary amine. rsc.org Additionally, mechanochemical methods have been developed for a one-pot, three-component Hantzsch-type reaction starting from ketones, primary amines, and β-dicarbonyl compounds, avoiding the use of solvents. researchgate.net

| Variation | Reactants | Product | Key Feature |

| Weinreb Amide Variation | β-keto Weinreb amides, amines, α-haloacetamides | C-3 substituted pyrroles | Allows for diverse ketone substituents at C-3. rsc.org |

| Continuous Flow | β-ketoesters, amines, α-haloketones | Substituted pyrroles | Rapid synthesis of analogs, reduced work-up. acs.org |

| Organocatalytic (DABCO) | β-dicarbonyl compounds, primary amines, phenacyl bromides | Substituted pyrroles | Uses water as a green solvent. rsc.org |

| Mechanochemical | Ketones, primary amines, β-dicarbonyl compounds | Substituted pyrroles | Solvent-free, one-pot synthesis. researchgate.net |

| Yb(OTf)3 Catalyzed | Anilines, 1,3-diketones, phenacyl bromide | 4-substituted pyrroles | Change in regioselectivity. rsc.org |

Knorr Pyrrole Synthesis and Related Condensation Reactions

The Knorr pyrrole synthesis is a classic method that involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted pyrroles.

Mechanism and Related Reactions: The mechanism of the Knorr synthesis begins with the condensation of the amine and the ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization, elimination of water, and isomerization to yield the final pyrrole product. organic-chemistry.org A key challenge in the Knorr synthesis is the instability of α-amino-ketones, which tend to self-condense. organic-chemistry.org Therefore, they are often prepared in situ from the corresponding oxime via the Neber rearrangement. organic-chemistry.org

A related reaction is the Fischer-Fink variant, which involves the condensation of a 2-aminomalonate with a 1,3-diketone. rsc.org This [3+2]-a,d approach results in the formation of 2-carboxypyrroles. rsc.org

| Reaction | Reactant 1 | Reactant 2 | Product |

| Knorr Pyrrole Synthesis | α-amino-ketone | β-ketoester | Substituted pyrrole organic-chemistry.org |

| Fischer-Fink Variant | 2-aminomalonate | 1,3-diketone | 2-carboxypyrrole rsc.org |

Piloty-Robinson Pyrrole Synthesis for Substituted Pyrroles

The Piloty-Robinson pyrrole synthesis is a valuable method for preparing substituted pyrroles from the reaction of an azine with an acid catalyst at high temperatures. researchgate.net This reaction, first reported by Oskar Piloty in 1910, typically involves the heating of azines derived from carbonyl compounds under acidic conditions. researchgate.net

Mechanism and Modern Variations: The proposed mechanism for the Piloty-Robinson synthesis commences with the formation of an azine from the condensation of a ketone or aldehyde with hydrazine. researchgate.net This is followed by a nih.govnih.gov-sigmatropic rearrangement. researchgate.net A significant advancement in this methodology is the use of microwave irradiation, which dramatically reduces reaction times from days to minutes and provides moderate to good yields of N-acyl 3,4-disubstituted pyrroles. nih.gov This microwave-assisted approach involves the acylation of the azine nitrogen atoms, which promotes tautomerization and the subsequent nih.govnih.gov-sigmatropic rearrangement. nih.gov

More recently, a copper-catalyzed vinylation of hydrazides has been developed as a regioselective route to substituted pyrroles via a Piloty-Robinson pathway. researchgate.net This method overcomes the lack of regioselectivity and stereoselectivity often encountered in classical methods. researchgate.net

| Method | Reactants | Conditions | Product |

| Classical Piloty-Robinson | Ketone-derived azines | High temperature, acid catalyst | Substituted pyrroles researchgate.net |

| Microwave-Assisted | Aldehyde-derived azines, aroyl chloride, pyridine (B92270) | Microwave irradiation | N-acyl 3,4-disubstituted pyrroles nih.gov |

| Copper-Catalyzed | bis-Boc-hydrazine, 1-iodo-1-en-2-ynes | Copper catalyst | Substituted pyrroles researchgate.net |

Barton-Zard Reaction and Fluorinated Pyrrole Synthesis

The Barton-Zard reaction is a powerful method for the synthesis of pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions. This reaction has proven to be particularly useful for the synthesis of a variety of substituted pyrroles, including those containing fluorine atoms.

Mechanism and Application to Fluorinated Pyrroles: The mechanism of the Barton-Zard reaction involves a base-catalyzed enolization of the α-isocyanide, followed by a Michael-type addition to the nitroalkene. Subsequent 5-endo-dig cyclization, elimination of the nitro group, and tautomerization lead to the aromatic pyrrole ring.

A significant application of this reaction is in the synthesis of fluorinated pyrroles. The reaction of β-fluoro-β-nitrostyrenes with ethyl α-isocyanoacetate has been shown to proceed with high chemoselectivity to afford 4-fluoropyrroles in good yields. This provides a valuable route to monofluorinated pyrroles, which can serve as building blocks for more complex fluorinated molecules.

| Reactant 1 | Reactant 2 | Product | Key Feature |

| Nitroalkene | α-isocyanide | Substituted pyrrole | General method for pyrrole synthesis. |

| β-fluoro-β-nitrostyrene | ethyl α-isocyanoacetate | 4-fluoropyrrole | Highly chemoselective for fluorinated pyrroles. |

Metal-Catalyzed and Organometallic Approaches in Pyrrole Synthesis

In addition to the modernization of classical methods, the field of pyrrole synthesis has been significantly advanced by the development of novel metal-catalyzed and organometallic reactions. These approaches often provide access to unique substitution patterns and proceed under mild conditions with high efficiency and selectivity. A variety of transition metals, including gold, palladium, copper, rhodium, ruthenium, and iron, have been employed as catalysts in these transformations.

Gold Catalysis: Gold catalysts have been shown to be effective in the synthesis of N-protected pyrroles from N-protected 5-aminopent-2-yn-1-ol. This method offers short reaction times, low catalyst loading, and high yields.

Palladium Catalysis: Palladium-catalyzed reactions have been widely used for the synthesis of pyrrolines, which are precursors to pyrroles. For example, a Pd(II)-catalyzed oxidative approach allows for the construction of polysubstituted pyrroles from N-homoallylicamines and arylboronic acids through a cascade of C-C and C-N bond formations.

Copper Catalysis: Copper catalysts have been utilized in various pyrrole syntheses. A nano copper-catalyzed reaction of vinyl azides with terminal alkynes provides a regioselective route to 2,5-disubstituted or 2,3,4-trisubstituted pyrroles. Additionally, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines affords N-substituted pyrroles at room temperature.

Rhodium Catalysis: Rhodium catalysts have been employed in the synthesis of pyrroles from dienyl azides. organic-chemistry.org Rhodium(II)-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones can lead to the formation of either imidazole (B134444) or pyrrole rings depending on the substituents.

Ruthenium and Iron Catalysis: Ruthenium-catalyzed transformations of 4-alkenyl-substituted isoxazol-5-ones have been reported to yield 1H-pyrrole derivatives. researchgate.net Iron catalysis has also emerged as a sustainable approach for pyrrole synthesis. An air-stable molecular iron(0) complex has been shown to catalyze the synthesis of a variety of substituted pyrroles through a hydrogen autotransfer process.

Organocatalytic Approaches: While this section focuses on metal-catalyzed methods, it is worth noting the significant progress in organocatalytic pyrrole synthesis. These methods provide a green alternative to metal-based catalysts and have been applied to various pyrrole-forming reactions, including variations of the Paal-Knorr synthesis using urea (B33335) as a catalyst.

| Catalyst System | Reactants | Product |

| Gold(I) | N-protected 5-aminopent-2-yn-1-ol | N-protected pyrroles |

| Palladium(II) | N-homoallylicamines and arylboronic acids | Polysubstituted pyrroles |

| Nano Copper | Vinyl azides and terminal alkynes | Substituted pyrroles |

| Rhodium(II) | N-sulfonyl-1,2,3-triazoles and β-enaminones | Trisubstituted pyrroles |

| Ruthenium | 4-alkenyl-substituted isoxazol-5-ones | 1H-pyrrole derivatives researchgate.net |

| Iron(0) complex | Alcohols and amines | Substituted pyrroles |

| Zinc Iodide (ZnI2) | Dienyl azides | 2,5-disubstituted and 2,4,5-trisubstituted pyrroles organic-chemistry.org |

Transition Metal-Catalyzed C-H Functionalization of Pyrroles

Direct C-H functionalization has emerged as a step- and atom-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. elsevierpure.comtohoku.ac.jp This approach allows for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds. Palladium and rhodium complexes are among the most frequently utilized catalysts for these transformations. nih.gov

The direct arylation of pyrroles with aryl halides, catalyzed by palladium, is a well-established method. nih.gov Mechanistic studies suggest that these reactions can proceed through several pathways, including electrophilic aromatic substitution, concerted C-H activation, or a Heck-type mechanism. nih.gov For N-unprotected heterocycles, protocols using catalytic Pd(OAc)₂ and stoichiometric CuI have achieved high regioselectivity for C-2 arylation, avoiding the common side-reaction of N-arylation. nih.gov These advanced methods represent a significant improvement over classical approaches, which are often difficult to implement on pyrrole systems using Lewis acids. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium Complexes (e.g., Pd(OAc)₂) | Direct Arylation | Enables C-C bond formation at C-2 or C-3 positions. | nih.gov |

| Rhodium(III) Catalysts | Annulation with Alkynes | Used in the synthesis of fused pyrrole systems like azaindoles. | mdpi.com |

| Pd(OAc)₂ / CuI | Regioselective Arylation | Achieves C-2 arylation of N-unprotected pyrroles without N-arylation. | nih.gov |

Catalytic Cross-Coupling Strategies for Pyrrole Derivatization

Catalytic cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. mdpi.com The Sonogashira cross-coupling, which couples terminal alkynes with aryl or vinyl halides, is a prominent example. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. mdpi.com It has been successfully applied to the synthesis of 2,3-dihydropyrrole derivatives. mdpi.com

Despite their utility, traditional cross-coupling reactions involving pyrrole substrates can face challenges. For instance, the use of pyrrolyl halides as electrophilic partners may be complicated by the difficulty in their synthesis or their inherent instability. researchgate.net To overcome these limitations, direct arylation reactions have been developed as an alternative, although they are often restricted to N-protected pyrroles. mdpi-res.com

Gold-Catalyzed Cycloaddition Reactions in Pyrrole Construction

Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for promoting novel cycloaddition reactions, often involving unactivated systems like alkynes and allenes. beilstein-journals.org These catalysts act as potent π-acids, activating C-C multiple bonds towards nucleophilic attack.

One notable application is the gold(I)-catalyzed reaction of alkynyl thioethers with isoxazoles, which proceeds via a regioselective formal (3+2) cycloaddition pathway to yield 3-sulfenylated pyrroles. nih.gov This method is modular and tolerates a wide range of functional groups. nih.gov Another strategy involves a gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes, providing polysubstituted pyrroles with high regioselectivity. acs.org Gold catalysis can also be employed in the functionalization of existing pyrrole derivatives, for example, in the stereoselective synthesis of dihydroindolizinones from pyrrole precursors through a cycloisomerization/nucleophilic addition/rearrangement cascade. acs.org

Copper-Catalyzed Processes for Functionalized Pyrroles

Copper catalysts offer a cost-effective and versatile alternative to palladium and gold for synthesizing functionalized pyrroles. A variety of copper-catalyzed reactions have been developed, showcasing broad substrate scope and functional group tolerance. organic-chemistry.org

Examples include:

A switchable synthesis of multisubstituted pyrroles through a cascade reaction of alkynes and N-sulfonyl azadienes. rsc.org

The CuH-catalyzed coupling of enynes and nitriles to prepare a variety of N-H pyrroles. nih.gov

An efficient [3+1+1] cycloaddition of nitrones and α-acidic isocyanides, catalyzed by Cu(OAc)₂·H₂O, to yield polysubstituted pyrroles. organic-chemistry.org

The coupling of amines with γ-bromo-substituted γ,δ-unsaturated ketones, using a CuI/N,N-dimethylglycine catalyst system, which proceeds via an Ullmann-type reaction. organic-chemistry.org

The use of a heterogeneous copper-on-carbon (Cu/C) catalyst to synthesize highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines. rsc.org

Intramolecular dehydrogenative cross-coupling of pyrrole–azole systems to form pyrrole-annulated heterocycles. researchgate.net

| Catalyst | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Cu(OAc)₂·H₂O | [3+1+1] Cycloaddition | Nitrones and Isocyanides | organic-chemistry.org |

| CuH | Coupling/Cyclization | Enynes and Nitriles | nih.gov |

| CuI/N,N-dimethylglycine | Ullmann-type Coupling | Amines and Bromoenones | organic-chemistry.org |

| Cu/C (heterogeneous) | Rearrangement | 3,6-dihydro-1,2-oxazines | rsc.org |

Radical-Mediated Functionalization of Pyrrole Systems

Radical-based reactions provide a complementary approach to ionic and metal-catalyzed pathways for functionalizing pyrroles. nih.gov These methods often operate under mild conditions and can offer unique reactivity and selectivity.

Metal-Free Oxidative Conditions for Pyrrole Derivatization

There is a growing emphasis on developing metal-free synthetic methods to enhance the sustainability of chemical processes. nih.gov For pyrrole derivatization, metal-free oxidative C-H functionalization has become a significant area of research. nih.gov

One such method is the visible-light-mediated photoredox catalysis for the C-H sulfonamidation of pyrroles. This reaction uses an organic acridinium (B8443388) dye as the photocatalyst and molecular oxygen as the terminal oxidant to form a C-N bond. researchgate.net Another approach is the direct C-H/C-H cross-coupling of 2H-imidazole 1-oxides with pyrroles, an atom-economical method that does not require transition metal catalysts or auxiliary directing groups. nih.gov Furthermore, the arylation of N-methylpyrrole can be achieved under metal-free conditions by generating aryl radicals from the air oxidation of phenylhydrazine (B124118) salts at room temperature. acs.org

Radical-Based Pyrrole Functionalization Mechanisms

Understanding the mechanisms of radical reactions is key to controlling their outcomes. In the metal-free arylation of N-methylpyrrole, the proposed mechanism involves the generation of an electrophilic aryl radical from phenylhydrazine in the presence of a base and air. acs.org This radical adds to the electron-rich pyrrole ring at the C-2 position to form a resonance-stabilized allyl radical intermediate. Subsequent oxidation and deprotonation yield the 2-arylpyrrole product. acs.org

Another strategy involves the use of sulfonyl pyrroles as precursors to generate both sulfonyl and pyrrolyl radicals under visible light irradiation. rsc.org This allows for the di- and tri-functionalization of alkenes through a radical/radical cross-coupling process. Density functional theory (DFT) calculations suggest that an energy transfer from the excited photocatalyst to the sulfonyl pyrrole leads to the cleavage of the N–S bond, generating the key radical intermediates. rsc.org The reaction of aryl radicals with pyrroles has been observed to occur preferentially at the alpha (C-2/C-5) positions. researchgate.net

Electrochemical and Photochemical Synthesis of Pyrrole Derivatives

Recent advancements in synthetic organic chemistry have increasingly focused on sustainable methodologies, with photochemical and electrochemical approaches gaining significant attention for the construction of pyrrole rings. rsc.org These methods offer novel pathways for synthesizing substituted pyrroles from a variety of nitrogen-containing precursors, often under mild reaction conditions. rsc.org

Photochemical and electrochemical strategies provide powerful tools for the synthesis of substituted pyrroles, proceeding through distinct mechanistic pathways. rsc.org These techniques can utilize diverse precursors, including 2H-azirines, vinyl azides, primary amines, and enamines, to construct the pyrrole skeleton. rsc.org

Visible-light-induced methods have proven effective in pyrrole synthesis. For instance, a metal-free, three-component reaction for synthesizing poly-substituted pyrroles has been developed using a compact fluorescent lamp. rsc.org In this approach, benzophenone (B1666685) acts as a hydrogen atom transfer photocatalyst, facilitating the reaction between primary amines, methyl acetoacetate, and carboxylic acids under solvent-free conditions. rsc.org Another example involves the visible-light-driven synthesis of 1,3,4-trisubstituted pyrroles from aryl azides and aldehydes. rsc.org

Electrochemical methods also offer efficient routes to pyrrole derivatives. An electrochemical oxidative annulation of primary amines with aldehydes or ketones has been demonstrated to produce polysubstituted pyrroles. rsc.org Indirect electrochemical synthesis, using mediators like iodide ions, allows for selective transformations at lower voltages. rsc.org This has been applied to the synthesis of 1,2,3-trisubstituted pyrroles from amines, aldehydes, and β-dicarbonyl compounds in good to excellent yields. rsc.orgresearchgate.net

The following table summarizes selected examples of photo- and electrochemical pyrrole synthesis:

| Method | Precursors | Catalyst/Mediator | Conditions | Product Type |

| Photochemical | Primary amines, methyl acetoacetate, carboxylic acids | Benzophenone | 50 W CFL, solvent-free | Poly-substituted pyrroles |

| Electrochemical | Primary amines, 1,3-dicarbonyl compounds | Not specified | Not specified | Poly-substituted pyrroles |

| Electrochemical | Amines, aldehydes, β-dicarbonyl compounds | Iodide | Not specified | 1,2,3-trisubstituted pyrroles |

| Photochemical | 2H-Azirines | Not specified | Not specified | Substituted pyrroles |

| Photochemical | Vinyl azides | Mes-Acr-Ph+BF4− | Visible light | Substituted pyrroles |

| Electrochemical | Alkynyl enaminones | Sodium iodide, DBU | Electrolysis | Indeno[1,2-c]pyrroles |

Table 1: Examples of Photo- and Electrochemical Synthesis of Pyrrole Derivatives

Electrochemical polymerization is a primary method for producing polypyrrole (PPy) and its derivatives. mdpi.com This technique involves the oxidation of a pyrrole monomer in solution at an electrode surface, leading to the formation of a polymer film. mdpi.com The properties of the resulting polymer can be tuned by controlling the polymerization conditions and the chemical structure of the monomer. nih.gov

A wide variety of functionalized pyrrole monomers have been used in electrochemical polymerization to create copolymers with tailored properties. nih.gov These copolymers can exhibit improved mechanical properties and solubility compared to unsubstituted PPy. nih.gov For instance, copolymerization of pyrrole with N-methylpyrrole and 3-methylpyrrole allows for the study of how polymer composition affects film properties over time. mdpi.com

The electrochemical copolymerization of pyrrole with other heterocyclic monomers, such as thiophene (B33073) derivatives, has also been explored. nih.gov The difference in oxidation potentials between the comonomers can influence the polymerization process and the final copolymer structure. mdpi.com Functionalized monomers can also be designed to incorporate specific functionalities into the resulting polymer, such as redox-active groups for sensor applications. nih.gov

The table below provides examples of pyrrole derivatives used as co-monomers in electrochemical polymerization:

| Co-monomer | Resulting Copolymer Property/Application |

| Pyrrole-functionalized osmium complex | Amperometric biosensors for glucose |

| Pyrrole with a covalently attached counter-ion | Self-doped electroactive copolymer |

| Pyrrole with vinylpyrrole segments | Helical cone-like morphology, higher conductivity |

| Pyrrole-functionalized dendrimer | Dendritic conducting star copolymer |

| (D,L)-N-(1,2-dicarboxyethyl)-1H-pyrrole | Polymers with unusual properties |

Table 2: Examples of Functionalized Pyrrole Co-monomers and their Applications

Despite being a widely used technique, the precise mechanism of pyrrole electropolymerization is still a subject of some debate. rsc.org The most commonly accepted mechanism, proposed by Diaz, involves the initial oxidation of the pyrrole monomer to form a radical cation. researchgate.net Two of these radical cations then couple to form a dimer, which, after losing two protons, becomes a neutral species that can be re-oxidized to continue the polymerization process. researchgate.net

The initiation step of the polymerization is a key point of discussion, with different theories proposing initiation via electron transfer, proton transfer, or direct radical pyrrole formation. rsc.orgresearchgate.net Various factors can influence the reaction mechanism, including the choice of solvent, electrolyte, temperature, and pH. rsc.org For example, the presence of water in acetonitrile (B52724) has been shown to significantly facilitate the electropolymerization of pyrrole. acs.org

Studies have shown that the properties of the electrochemically produced polypyrrole films are highly dependent on the deposition conditions, such as the polymerization potential and the acidity of the solution. mdpi.com The insolubility of polypyrrole presents a challenge for studying the polymerization mechanism and separating intermediates. mdpi.com

Green Chemistry Principles in Pyrrole Synthesis

In line with the growing emphasis on sustainable chemistry, several green synthetic methodologies for pyrrole derivatives have been developed. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. scienceopen.compensoft.net For the synthesis of pyrroles, microwave irradiation can lead to dramatically reduced reaction times, higher yields, and easier work-up procedures. scienceopen.compensoft.net

Several classical pyrrole syntheses, including the Paal-Knorr, Hantzsch, Clauson-Kaas, and Barton-Zard reactions, have been successfully adapted to microwave conditions. scienceopen.compensoft.net For example, the Paal-Knorr condensation of diketones with amines can be efficiently carried out in a microwave reactor, often in the presence of a catalyst like acetic acid. pensoft.net In some cases, the use of microwave heating can even eliminate the need for a solvent or catalyst, further enhancing the green credentials of the synthesis. pensoft.net

The following table highlights the benefits of microwave-assisted synthesis for various pyrrole synthetic routes:

| Synthetic Route | Conventional Conditions | Microwave Conditions | Advantages of Microwave Synthesis |

| Paal-Knorr | Toluene, reflux, 12 h | 120–150 °C, 2–10 min | Reduced reaction time, higher yields |

| Clauson-Kaas | Not specified | Acidic ionic liquid | Higher yields, faster reaction time, no solvent |

| Hantzsch | Not specified | Not specified | Reduced reaction time |

| Barton-Zard | Not specified | Not specified | Reduced reaction time |

Table 3: Comparison of Conventional and Microwave-Assisted Pyrrole Synthesis

Developing synthetic methods that operate under catalyst-free and solvent-free conditions is a primary goal of green chemistry. researchgate.net For pyrrole synthesis, several such methodologies have been reported, offering environmentally benign alternatives to traditional approaches.

An operationally simple, catalyst-free protocol has been developed for the direct regiospecific synthesis of C3-substituted pyrroles. rsc.orgrsc.org This method involves a multicomponent reaction where an enamine intermediate, generated in situ from succinaldehyde (B1195056) and a primary amine, is trapped with an activated carbonyl compound before undergoing a Paal-Knorr reaction. rsc.orgrsc.org This "just-mix" approach proceeds under open-flask conditions with high atom economy. rsc.org

Solvent-free condensation reactions have also been successfully employed for the synthesis of pyrrole-containing macrocycles. acs.orgacs.org For instance, the solvent-free reaction of pyrrole and pentafluorobenzaldehyde (B1199891) leads to the formation of a corrole, a tetrapyrrolic macrocycle. acs.orgacs.org While the initial procedure involved heating on a solid support, it was discovered that the reaction can also occur exothermically upon mixing the reagents at room temperature. acs.org

Furthermore, the Paal-Knorr condensation of 2,5-hexanedione with primary amines can be achieved under solvent-free conditions using a catalytic amount of praseodymium(III) trifluoromethanesulfonate, resulting in excellent yields and short reaction times. tandfonline.com

The table below summarizes some catalyst-free and solvent-free approaches to pyrrole synthesis:

| Reaction Type | Reactants | Conditions | Product |

| Multicomponent Reaction | Succinaldehyde, primary amine, activated carbonyl | Open-flask, catalyst-free | C3-substituted pyrrole |

| Condensation | Pyrrole, pentafluorobenzaldehyde | Solvent-free, room temperature or heating | Corrole |

| Paal-Knorr Condensation | 2,5-Hexanedione, primary amines | Solvent-free, Pr(OTf)3 catalyst | N-substituted pyrrole |

| Clauson-Kaas Reaction | 2,5-Dimethoxytetrahydrofuran, aromatic amines | Solvent-free, catalyst-free | N-substituted pyrrole |

Table 4: Examples of Catalyst-Free and Solvent-Free Pyrrole Synthesis

Utilization of Aqueous Media and Biosourced Catalysts

The principles of green chemistry have increasingly guided the development of synthetic methodologies for pyrrole derivatives, emphasizing the use of environmentally benign solvents and catalysts. lucp.nettandfonline.com Water, as a solvent, offers significant advantages due to its non-toxic, non-flammable, and abundant nature. lucp.netorientjchem.org Its unique properties, such as high surface tension and the ability to form strong hydrogen bonds, can influence reaction rates and selectivity. orientjchem.org

The Paal-Knorr reaction, a classical method for pyrrole synthesis involving the condensation of a 1,4-dicarbonyl compound with a primary amine, has been successfully adapted to aqueous media. rhhz.netorganic-chemistry.orgtandfonline.com Studies have shown that boiling water can serve as an effective medium for this cyclocondensation, often proceeding without the need for any additional catalyst. tandfonline.com The poor solubility of the resulting N-substituted pyrrole products in water simplifies their isolation, frequently requiring only filtration or extraction. tandfonline.com This approach avoids the use of hazardous organic solvents and often circumvents the need for complex purification techniques. lucp.nettandfonline.com

To further enhance the sustainability of these reactions, researchers have explored the use of water-tolerant and biosourced catalysts. Iron(III) chloride, an inexpensive and practical catalyst, has been shown to be highly effective for Paal-Knorr condensations in water under mild conditions. organic-chemistry.orgorganic-chemistry.org The probable mechanism involves the hydrolysis of FeCl₃ in water, which generates HCl as the active catalyst, facilitating the reaction. organic-chemistry.org

Biosourced catalysts represent another significant advancement. β-Cyclodextrin, a commercially available and biodegradable oligosaccharide, has been employed as a catalyst for the Paal-Knorr reaction in water. rhhz.net It is believed to act as a phase-transfer catalyst or a microreactor, facilitating the interaction between reactants. A key advantage of β-cyclodextrin is its easy recovery and reusability without a significant loss of activity. rhhz.net Furthermore, solid acid catalysts derived from renewable resources, such as zeolites, have been used for the synthesis of pyrroles from bio-derived furans and anilines, offering a direct route from biomass feedstocks to valuable heterocyclic compounds. figshare.comresearchgate.netdatapdf.com

| Catalyst/Medium | Reaction Type | Precursors | Key Advantages | Reference(s) |

| Water (boiling) | Paal-Knorr | Hexane-2,5-dione, Primary amines | Catalyst-free, simple product isolation, environmentally benign. | tandfonline.com |

| Iron(III) chloride in water | Paal-Knorr | 2,5-Dimethoxytetrahydrofuran, Amines | Eco-friendly, cost-effective, high yields under mild conditions. | organic-chemistry.orgorganic-chemistry.org |

| β-Cyclodextrin in water | Paal-Knorr | γ-Diketones, Amines | Use of a biosourced and reusable catalyst, moderate to good yields. | rhhz.net |

| H-form Zeolite Y | Condensation | Biobased furans, Anilines | Utilizes bio-derived starting materials, solid acid catalyst. | figshare.comresearchgate.net |

| Gluconic acid (50% in aqueous solution) | Four-component | Amine, Aldehyde, Diketone, Nitroalkane | Eco-friendly, cost-effective biosourced acid. | orientjchem.org |

Mechanochemical Activation for Pyrrole Synthesis

Mechanochemistry, which involves inducing chemical reactions through mechanical force, has emerged as a powerful, solvent-free technique for organic synthesis. conicet.gov.arresearchgate.net High-speed vibration milling (HSVM) or ball milling promotes reactions between solid-state reactants, often in the absence of any solvent, thereby aligning perfectly with the goals of green chemistry. lucp.netconicet.gov.arrsc.org This technique can lead to reduced reaction times, lower energy consumption, and access to products that may be difficult to obtain through traditional solution-phase chemistry. rsc.org

Several classical pyrrole syntheses have been successfully adapted to mechanochemical conditions. The Paal-Knorr reaction, for instance, can be performed by milling a 1,4-dicarbonyl compound and a primary amine, often with a solid acid catalyst. rsc.org Biosourced organic acids such as citric acid have proven effective as catalysts in these solventless transformations. lucp.net

The Hantzsch pyrrole synthesis, which traditionally involves the reaction of an α-haloketone with a β-ketoester and an amine, has also been adapted to mechanochemical activation. rsc.org This method can be more general than its solution-phase counterparts and has been applied to the synthesis of complex, fused pyrrole derivatives. rsc.org Another significant method, the van Leusen pyrrole synthesis, which produces 3,4-disubstituted pyrroles from aldehydes and tosylmethyl isocyanide (TosMIC), has been achieved mechanochemically, offering good yields in a solvent-free environment. organic-chemistry.orgacs.org This approach is compatible with a variety of electron-withdrawing groups. acs.org The simple grinding of reactants, such as pyrroles with 1-haloalkynes and potassium carbonate, has also been reported for the synthesis of polyyne-substituted pyrroles, a reaction that is unprecedented using other methods. thieme-connect.com

| Reaction Type | Reactants | Catalyst/Conditions | Key Advantages | Reference(s) |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines | Citric acid (catalyst), High-Speed Vibration Milling (HSVM) | Solvent-free, utilizes a biosourced catalyst. | lucp.netrsc.org |

| Hantzsch Synthesis | β-Dicarbonyl compounds, Amines, α-Haloketones | Ce(IV) ammonium (B1175870) nitrate (B79036) (CAN), HSVM | Solvent-free, can be telescoped with in situ α-haloketone synthesis. | rsc.org |

| van Leusen Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base, Ball milling | Provides 3,4-disubstituted pyrroles, solvent-free. | organic-chemistry.orgacs.org |

| Polyyne Substitution | Pyrroles, 1-Haloalkynes | Potassium carbonate, Grinding | Metal-free, simple procedure for structurally demanding products. | thieme-connect.com |

Multicomponent Reaction Strategies for Pyrrole Scaffold Diversity

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a final product containing portions of all starting materials, are highly valued for their synthetic efficiency, atom economy, and operational simplicity. orientjchem.orgsemanticscholar.org These reactions provide a powerful platform for the rapid generation of molecular diversity and are particularly well-suited for constructing complex heterocyclic scaffolds like pyrrole. semanticscholar.orgbohrium.com The convergence and flexibility of MCRs make them an attractive alternative to traditional, multi-step linear syntheses. orientjchem.org

A variety of MCRs have been developed for the synthesis of polysubstituted pyrroles. These strategies often involve the condensation of readily available starting materials such as aldehydes, amines, and dicarbonyl compounds. bohrium.com For example, a three-component reaction of 1,3-diketones, aldehydes, and amines can yield 1,2,3,5-tetrasubstituted or 1,2,3,4,5-pentasubstituted pyrroles. bohrium.com Arylglyoxals are particularly versatile building blocks in MCRs, participating in reactions with amines, active methylene (B1212753) compounds, and β-dicarbonyl compounds to afford a wide range of highly functionalized pyrroles. semanticscholar.org

The development of four-component reactions further expands the complexity and diversity of the accessible pyrrole derivatives. orientjchem.orgsemanticscholar.org One such protocol involves the reaction of an amine, an aldehyde, a diketone, and a nitroalkane. orientjchem.org Another efficient four-component synthesis of multifunctionalized pyrroles involves the reaction of acetophenone, N,N-dimethylformamide dimethylacetal, a substituted amine, an arylglyoxal, and malononitrile. semanticscholar.org These MCRs often proceed with high bond-forming efficiency, minimizing waste and reducing the number of purification steps required. orientjchem.org The diversity of the final pyrrole product can be easily modulated by simply varying the individual components used in the reaction, making MCRs an ideal tool for creating libraries of compounds for biological screening. semanticscholar.orgresearchgate.net

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference(s) |

| Three-component | Ketones, Amines, Vicinal diols | Ruthenium catalyst | Various substituted pyrroles | acs.org |

| Three-component | 1,3-Dicarbonyl compounds, Arylglyoxals, Enaminone | - | Functionalized dihydro-1H-indol-4(5H)-ones | semanticscholar.org |

| Three-component | Amines, Alkyne esters, Alkenes | Pd(II) catalyst | 2,3,4-Trisubstituted pyrroles | organic-chemistry.org |

| Four-component | Amine, Aldehyde, Diketone, Nitroalkane | Gluconic acid in aqueous solution | Polysubstituted pyrroles | orientjchem.org |

| Five-component | Acetophenone, N,N-dimethylformamide dimethylacetal, Amine, Arylglyoxal, Malononitrile | Methanol, reflux | Polysubstituted pyrrole cyanoacetamides | semanticscholar.org |

Regioselective Synthesis and Control of Substitution Patterns in Pyrrole Ring Formation

Achieving regiocontrol in the synthesis of substituted pyrroles is a significant challenge, as the pyrrole ring can undergo substitution at multiple positions. nih.gov The development of methodologies that allow for the precise and predictable placement of substituents is crucial for the targeted synthesis of complex molecules, such as natural products and pharmaceuticals. nih.gov For a target like 3-Decyl-1H-pyrrole, methods must be employed that selectively direct the introduction of the decyl group to the C3 position of the pyrrole core.

Transition metal catalysis offers a powerful tool for controlling regioselectivity. Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols have been developed to provide highly regioselective access to various substituted pyrroles. acs.org Similarly, Pd(II)-catalyzed oxidative three-component cascade reactions involving amines, alkyne esters, and alkenes can efficiently generate 2,3,4-trisubstituted pyrroles with high regioselectivity. organic-chemistry.org The specific substitution pattern of the product is dictated by the nature of the starting materials and the reaction mechanism, which may involve processes like migratory insertion. organic-chemistry.org

Cycloaddition reactions are another key strategy for building the pyrrole ring with defined substitution. The van Leusen reaction, which involves the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with electron-deficient alkenes, is a classic method for preparing 3-substituted or 3,4-disubstituted pyrroles. nih.gov The regiochemical outcome is inherently controlled by the reaction mechanism. To synthesize a 3-decyl derivative, one would require an appropriately substituted alkene precursor that incorporates the decyl moiety. For example, a Michael acceptor like 1-dodecen-3-one (B3054202) could potentially serve as a precursor.

Other strategies focus on the direct and regioselective functionalization of the pre-formed pyrrole ring. While electrophilic substitution typically occurs at the α-position (C2 or C5), selective functionalization of the less reactive β-position (C3 or C4) can be achieved through methods like selective halogenation followed by cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the introduction of aryl or alkyl groups, including a decyl group, at a specific carbon atom, providing a versatile route to otherwise inaccessible substitution patterns. nih.gov

| Method | Key Reactants | Regioselectivity Control | Potential for this compound Synthesis | Reference(s) |

| Ru-Catalyzed Three-Component Reaction | Ketones, Amines, Vicinal diols | Inherent to the catalytic cycle and choice of starting materials. | A decyl-substituted ketone could be used as a precursor. | acs.org |

| Pd(II)-Catalyzed Three-Component Reaction | Amines, Alkyne esters, Alkenes | Controlled by alkene migratory insertion and subsequent cyclization. | A decyl-substituted alkene or alkyne ester could direct substitution. | organic-chemistry.org |

| van Leusen [3+2] Cycloaddition | Tosylmethyl isocyanide (TosMIC), Electron-deficient alkene | The mechanism inherently leads to 3- and 4-substituted pyrroles. | An alkene precursor with a decyl group (e.g., from dodecanal) would be required. | nih.gov |

| Selective Halogenation and Cross-Coupling | Pyrrole, Halogenating agent, Decylboronic acid (or equivalent) | Directed halogenation (e.g., at C3) followed by Suzuki-Miyaura coupling. | Provides a direct route to C3-alkylation of the pyrrole ring. | nih.gov |

Reactivity and Functionalization of the Pyrrole Core and Alkyl Side Chains E.g., Decyl Chain

Aromatic Electrophilic Substitution Reactions on Pyrroles

Pyrrole (B145914) is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. numberanalytics.comonlineorganicchemistrytutor.com This high reactivity is due to the delocalization of the nitrogen lone pair electrons into the aromatic system, which increases the electron density of the ring. pearson.com

Generally, electrophilic attack occurs preferentially at the C2 (α) position rather than the C3 (β) position. onlineorganicchemistrytutor.comwikipedia.org This preference is attributed to the greater stability of the carbocation intermediate formed during substitution at the C2 position, which can be stabilized by more resonance structures. onlineorganicchemistrytutor.compearson.com For 3-substituted pyrroles like 3-decyl-1H-pyrrole, electrophilic substitution is expected to occur at the vacant C5 (α) position, followed by the C2 (α) and then the C4 (β) position.

Common electrophilic substitution reactions for pyrroles include:

Halogenation: Pyrroles react readily with halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and bromine (Br2). wikipedia.org While polyhalogenation is common, monohalogenation can be achieved under controlled conditions. wikipedia.org

Nitration: Nitration can be achieved using reagents like nitric acid in acetic anhydride (B1165640) (HNO3/Ac2O). wikipedia.org

Sulfonation: Sulfonation is typically carried out using a pyridine-sulfur trioxide complex (Py·SO3). wikipedia.org

Acylation: Acylation, such as Friedel-Crafts acylation, generally occurs at the 2-position. wikipedia.orgiust.ac.ir It can be performed with acid anhydrides or acid chlorides, sometimes with a catalyst. iust.ac.ir The Vilsmeier-Haack reaction is a common method for introducing a formyl group (an aldehyde) onto the pyrrole ring. wikipedia.org

Alkylation: Friedel-Crafts alkylation of pyrroles can be challenging due to the high reactivity of the ring, which can lead to polymerization under acidic conditions. wikipedia.org However, syntheses of 3-alkylpyrroles have been developed. researchgate.netcdnsciencepub.com

Table 1: Regioselectivity in Electrophilic Substitution of 3-Substituted Pyrroles

| Reagent/Reaction | Expected Major Product Position for this compound |

| Halogenation (e.g., NBS) | 5-Halo-3-decyl-1H-pyrrole |

| Nitration (HNO3/Ac2O) | 5-Nitro-3-decyl-1H-pyrrole |

| Sulfonation (Py·SO3) | This compound-5-sulfonic acid |

| Acylation (e.g., Ac2O, SnCl4) | 2-Acyl-3-decyl-1H-pyrrole or 5-Acyl-3-decyl-1H-pyrrole |

Direct C-H Functionalization Strategies of Pyrrole Rings

Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials. nih.gov For pyrroles, this approach allows for the introduction of various substituents at specific positions.

Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in developing C-H functionalization reactions for nitrogen heterocycles. nih.govresearchgate.net These methods often employ a directing group to achieve high regioselectivity. researchgate.net

For electron-deficient pyrroles, palladium-catalyzed direct C-H alkylation at the C5-position has been reported using primary alkyl bromides. sci-hub.se Rhodium-catalyzed intermolecular alkylation of various heterocycles, including azoles, has also been achieved. nih.gov While direct C-H functionalization of simple alkylpyrroles like this compound is less documented, the principles established for other substituted pyrroles suggest potential pathways. For instance, palladium/norbornene co-catalyzed regioselective alkylation has been used to introduce alkyl groups at the C-H bond adjacent to the NH group in electron-deficient pyrroles. organic-chemistry.org

Nucleophilic and Radical Reactivity Profiles of Pyrroles

Nucleophilic Reactivity:

The NH proton of the pyrrole ring is moderately acidic (pKa ≈ 17.5), allowing for deprotonation by strong bases like butyllithium (B86547) or sodium hydride to form the pyrrolide anion. wikipedia.org This anion is nucleophilic and can react with electrophiles. wikipedia.org The regioselectivity of this reaction (N- vs. C-alkylation) depends on the metal counter-ion and the solvent. wikipedia.org

Nucleophilic aromatic substitution on the pyrrole ring itself is generally difficult due to the electron-rich nature of the ring. iust.ac.ir However, it can occur if the pyrrole ring is substituted with strong electron-withdrawing groups, such as a nitro group, which activates the ring towards nucleophilic attack. iust.ac.irrsc.org For example, 2,5-dinitro-1-methylpyrrole undergoes nucleophilic substitution with piperidine (B6355638) and methoxide (B1231860) ion. rsc.org

Radical Reactivity:

Pyrroles can participate in radical reactions. researchgate.netacs.org For instance, the radical arylation of pyrroles can be achieved using aryldiazotates under catalyst-free conditions. researchgate.net The autoxidation of 1-alkylpyrroles is believed to proceed through a free-radical mechanism. sci-hub.se There is also evidence that pyrroles can exhibit diene-like character in the presence of radicals, undergoing 1,4-addition reactions. sci-hub.se

Functionalization Reactions of Alkyl Side Chains in Pyrrole Derivatives, including the Decyl Moiety

The functionalization of alkyl side chains on pyrrole rings is an important strategy for modifying the properties of these compounds. rsc.org Side-chain engineering can influence properties like charge transport in conjugated polymers. rsc.org

For a compound like this compound, the decyl chain offers several possibilities for functionalization. Standard alkane chemistry can be applied, although the reactivity of the pyrrole ring must be considered. Reactions might include:

Halogenation: Free-radical halogenation at the benzylic-like position is not applicable here, but radical halogenation could potentially occur along the alkyl chain.

Oxidation: Oxidation of the alkyl chain can be challenging without affecting the pyrrole ring.

Introduction of Functional Groups: Functional groups can be introduced at the terminus of the alkyl chain. For example, vinyl-functionalized linear alkyl chains have been incorporated into non-fullerene acceptors for organic solar cells. nih.gov

Recent research has shown the development of electrochemical site-selective C(sp³)–H amination of alkyl-substituted indoles and pyrroles. rsc.org This method allows for the precise functionalization of the alkyl side chain.

Cycloaddition Reactions of Pyrrole Derivatives (e.g., [4+2], [2+2], [2+1] Cyclizations)

Pyrrole and its derivatives can participate in various cycloaddition reactions, although their aromaticity can sometimes make these reactions more challenging compared to less aromatic heterocyles like furan (B31954). wikipedia.orgthieme-connect.de

[4+2] Cycloaddition (Diels-Alder Reactions): N-substituted pyrroles can act as dienes in Diels-Alder reactions, particularly when an electron-withdrawing group is present on the nitrogen atom. wikipedia.org The cycloaddition of N-arylpyrroles with benzynes generated from diaryliodonium salts has been reported to produce bridged-ring amines. beilstein-journals.org

[2+2] Cycloaddition: Pyrroles can undergo [2+2] cyclizations. wikipedia.org

[2+1] Cycloaddition: Pyrroles can react with carbenes in a [2+1] cycloaddition. For example, reaction with dichlorocarbene (B158193) forms a dichlorocyclopropane intermediate. wikipedia.org

[3+2] Cycloaddition: The Van Leusen pyrrole synthesis is a well-known [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMIC) to form the pyrrole ring. mdpi.com This method allows for the synthesis of multi-substituted pyrrole derivatives. mdpi.com

[4+3] Cycloaddition: While less common, pyrrole derivatives can act as the diene component in (4+3) cycloadditions to form aza-bridged bicyclic structures. thieme-connect.de

Table 2: Types of Cycloaddition Reactions Involving Pyrroles

| Cycloaddition Type | Reactants | Product Type |

| [4+2] Diels-Alder | Pyrrole (diene) + Dienophile | Bicyclic adduct |

| [2+2] | Pyrrole + Alkene/Alkyne | Cyclobutane/Cyclobutene fused ring |

| [2+1] | Pyrrole + Carbene | Bicyclic cyclopropane (B1198618) adduct |

| [3+2] | e.g., Azomethine ylide + Dipolarophile | Spiro pyrrole/pyrrolizine derivatives |

| [4+3] | Pyrrole (diene) + Allylic cation equivalent | Aza-bridged bicyclic system |

Molecular Rearrangements Involving Pyrrole Rings (e.g., Ciamician–Dennstedt Rearrangement)

The pyrrole ring can undergo several types of molecular rearrangements. One of the most notable is the Ciamician–Dennstedt rearrangement .

This reaction involves the expansion of the pyrrole ring into a pyridine (B92270) ring. drugfuture.com It typically occurs when a pyrrole is treated with a dihalocarbene, often generated from a haloform (like chloroform) and a strong base. drugfuture.comchemistryschool.net The reaction proceeds through the formation of an unstable dihalocyclopropane intermediate, which then rearranges to a 3-halopyridine. drugfuture.com

While the classical Ciamician–Dennstedt rearrangement has limitations such as harsh reaction conditions and a narrow substrate scope, modern variations have been developed. thieme-connect.com For instance, using α-chlorodiazirines as carbene precursors allows for the synthesis of 3-arylpyridines from pyrroles under milder conditions. acs.org

Computational and Theoretical Studies of Pyrrole Derivatives

Quantum Mechanical and Molecular Mechanical Approaches for Pyrrole (B145914) Systems

A significant challenge in computational chemistry is the study of large molecular systems, such as a pyrrole derivative interacting with a biological macromolecule or a solvent environment. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods address this by treating the chemically active part of the system (e.g., the pyrrole ring) with high-accuracy quantum mechanics, while the larger, less reactive environment is described using computationally less expensive molecular mechanics force fields. researchgate.netconicet.gov.ar

This tiered approach allows for the investigation of complex phenomena. For instance, QM/MM modeling has been successfully employed to elucidate the photoluminescence mechanisms of bis(cyanostyryl)pyrrole derivatives, revealing how aggregation can dramatically alter their emissive properties by changing the energy barriers of excited-state relaxation pathways. researchgate.net Similarly, QM/MM calculations have been used to study the binding of spiro-acridine derivatives, which contain a pyrrole moiety, to biological targets like cysteine protease B, providing insights into their potential as therapeutic agents. conicet.gov.ar The interaction of pyrrole-imine platinum(II) chelates with human serum albumin has also been effectively simulated using hybrid QM/MM TD-DFT methods to understand their uptake and transport. rsc.org These studies showcase the power of QM/MM in understanding the behavior of pyrrole derivatives in complex biological and material science contexts. researchgate.netconicet.gov.arrsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems like atoms and molecules. wikipedia.orgmpg.de It offers a balance between accuracy and computational cost, making it a popular choice for investigating a wide range of properties of pyrrole derivatives. wikipedia.orgrsc.org

DFT calculations are instrumental in determining the optimized geometries, bond lengths, and bond angles of pyrrole derivatives with high precision. chemrxiv.orglongdom.org For 3-Decyl-1H-pyrrole, DFT would predict a nearly planar pyrrole ring, a key feature of its aromatic character, with the decyl chain adopting various low-energy conformations. beilstein-journals.orgresearchgate.net The planarity of the pyrrole ring is due to the delocalization of the nitrogen lone pair electrons into the ring, creating an aromatic sextet. researchgate.net

The electronic structure, particularly the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. In pyrrole derivatives, the HOMO is typically localized on the electron-rich pyrrole ring, while the LUMO distribution can be influenced by substituents. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the chemical reactivity and kinetic stability of the molecule. researchgate.netx-mol.net DFT studies on various substituted pyrroles have shown that electron-donating or electron-withdrawing groups can effectively tune this gap, thereby modifying the material's optical and electronic properties. rsc.orgresearchgate.net For this compound, the long alkyl chain, being a weak electron-donating group, would be expected to have a modest effect on the electronic structure of the pyrrole ring itself. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Feature |

|---|---|---|---|---|

| Pyrrole | -5.5 | 1.2 | 6.7 | Parent aromatic heterocycle. |

| 2,5-di(2-thienyl)pyrrole | -5.1 | -1.8 | 3.3 | Extended π-conjugation reduces the gap. researchgate.net |

| 3,3'-dicotylterpyrrole | -4.9 | -1.7 | 3.2 | Long alkyl chains with oligopyrrole backbone. researchgate.net |

| Hypothetical this compound | -5.4 | 1.1 | 6.5 | Alkyl substitution has a minor effect on the gap. |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules, such as their absorption and emission spectra. rsc.orgresearcher.lifearxiv.org By simulating the response of the electron density to a time-dependent electric field, TD-DFT can predict the energies of electronic transitions, which correspond to the peaks in a UV-Vis absorption spectrum. rsc.orgresearcher.life

For pyrrole derivatives, TD-DFT calculations can explain the origin of their color (or lack thereof) and their fluorescence properties. researchgate.net Studies on various pyrrole-based systems have successfully correlated TD-DFT results with experimental spectra, identifying the specific molecular orbitals involved in the electronic transitions. x-mol.netresearcher.life For instance, in many pyrrole derivatives, the lowest energy absorption band corresponds to a π → π* transition within the aromatic ring. acs.org The nature and energy of these transitions are sensitive to the substituents on the pyrrole ring and the solvent environment. researcher.life For this compound, TD-DFT would predict absorption primarily in the ultraviolet region, characteristic of the unsubstituted pyrrole chromophore.

The presence of flexible side chains, such as the decyl group in this compound, gives rise to multiple possible conformations (rotamers). Understanding the conformational preferences is crucial as different conformers can have distinct physical properties and biological activities. Computational methods, particularly DFT, are well-suited for performing conformational analysis. beilstein-journals.orgresearchgate.netrsc.org

The process typically involves a systematic or stochastic search for low-energy conformers, followed by geometry optimization and energy calculation for each identified conformer using DFT. chemrxiv.org For 2-acylpyrroles, DFT studies have shown that the stability of different conformers is influenced by intramolecular hydrogen bonding and steric effects. longdom.org In the case of this compound, the long, flexible decyl chain can adopt numerous conformations. DFT calculations would reveal the relative energies of these conformers, which are governed by weak van der Waals interactions and steric hindrance. The global minimum energy structure would likely be an extended chain conformation to minimize steric clashes, but numerous other conformations would be thermally accessible at room temperature. beilstein-journals.org

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (degrees) | Key Feature |

|---|---|---|---|

| Anti (Extended) | 0.0 | 180 | Most stable due to minimal steric hindrance. |

| Gauche | 0.6 | 60 | Slightly less stable, but thermally accessible. |

| Eclipsed | 3.5 | 0 | High-energy transition state between conformers. |

The interaction of pyrrole derivatives with surfaces is relevant for applications in sensors, catalysis, and molecular electronics. DFT calculations can provide detailed information about the adsorption process, including the preferred adsorption sites, geometries, and binding energies. dtu.dkarxiv.orgrsc.orgnih.govosti.gov

Studies on the adsorption of pyrrole on various surfaces have shown that the interaction can occur through the π-system of the ring or via the N-H group. osti.gov For this compound, the presence of the long alkyl chain would significantly influence its adsorption behavior. DFT calculations could be used to model the adsorption of this compound on a specific surface, such as a metal or a metal oxide. These calculations would likely show that the decyl chain prefers to lie flat on the surface to maximize van der Waals interactions, potentially influencing the orientation of the pyrrole ring relative to the surface. The adsorption energy, a key output of these calculations, quantifies the strength of the interaction between the molecule and the surface. dtu.dkrsc.org

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. osti.govnih.govrsc.orgrsc.orgresearchgate.net For reactions involving pyrroles, such as their synthesis or functionalization, DFT calculations can be used to map out the potential energy surface, identify intermediates and transition states, and determine the activation energies for each step.

For example, a combined computational and experimental study on the titanium-catalyzed [2+2+1] synthesis of pyrroles from alkynes and azobenzene (B91143) used DFT to detail a Ti(II)/Ti(IV) redox catalytic cycle. osti.govnih.gov The calculations provided insights into the structure of the active catalyst, the role of the solvent, and the factors controlling regioselectivity. osti.govnih.gov Similarly, the mechanism of pyrrole ring rotation in dipyrrolyldiketone (B14134854) BF2 complexes upon anion binding has been investigated using DFT and molecular dynamics simulations, revealing the critical role of the anion in stabilizing the rotated conformation. rsc.orgresearchgate.net Another study used quantum mechanical calculations to model the catalytic mechanism of hydroxymethylbilane (B3061235) synthase, an enzyme that polymerizes four molecules of a pyrrole derivative (porphobilinogen) to form a linear tetrapyrrole. rsc.org These examples highlight the capability of computational modeling to provide a detailed, step-by-step understanding of the chemical transformations that pyrrole derivatives undergo.

Theoretical Insights into Substituent Effects and Anion Binding Properties

Theoretical studies offer significant insights into how substituents, such as the decyl group on a pyrrole ring, modulate the electronic properties and interaction capabilities of the molecule. The position and nature of these substituents can fine-tune the molecule's behavior for specific applications.

Substituent Effects:

The introduction of substituents onto a pyrrole core can significantly alter its electronic and photophysical properties. chemrxiv.org Hammett's theory, which quantifies the electron-donating or -withdrawing nature of substituents, is often employed in these computational studies. chemrxiv.org DFT and Time-Dependent DFT (TDDFT) calculations are used to compute properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, HOMO-LUMO gaps, and absorption wavelengths. acs.orgnih.gov

Studies on various pyrrole derivatives have shown that electron-withdrawing groups can considerably reduce the HOMO-LUMO gap. chemrxiv.org Conversely, sterically demanding substituents may induce twisting in the conjugated backbone of oligomers, leading to an increase in both the HOMO-LUMO gaps and excitation energies compared to the unsubstituted compound. acs.org The position of the substituent is also critical; for instance, altering the substitution position on a pyrrolyl fragment can lead to shifts in calculated absorption and emission wavelengths. mdpi.com These computational models demonstrate that resonance effects are often the primary factor controlling the electron donation and withdrawal capabilities of substituents. chemrxiv.org

| Substituent Type/Position | Computational Method | Predicted Effect | Reference |

|---|---|---|---|

| Electron-withdrawing groups | DFT/TDDFT | Reduces HOMO-LUMO gap and optical gap. | chemrxiv.org |

| Sterically demanding groups | DFT/TDDFT | Induces backbone twisting, increases HOMO-LUMO gap and excitation energies. | acs.org |

| Deprotonation of pyrrole substituent | DFT/TDDFT | Causes a bathochromic (red) shift in absorption wavelength. | nih.govmdpi.comresearchgate.net |

| Change in substituent position (e.g., 2-pyrrolyl vs. 3-pyrrolyl) | DFT/TDDFT | Leads to a hypsochromic (blue) shift in absorption and emission wavelengths. | mdpi.com |

| C-rim bromine atoms on calix chemrxiv.orgpyrrole | 1H NMR Titration / X-ray Crystallography | Increases acidity of NH protons, enhancing anion binding ability. | psu.edu |

Anion Binding Properties:

Pyrrole-containing structures, particularly macrocycles like calix chemrxiv.orgpyrroles, are excellent anion receptors due to the hydrogen-bonding capability of the pyrrolic N-H protons. hbni.ac.innih.gov Computational studies, alongside experimental techniques like NMR titration, are crucial for understanding the thermodynamics and structural characteristics of anion binding. mdpi.comrsc.org

Molecular dynamics simulations reveal that upon binding an anion, the peptide backbone of linear oligomers can change from an elongated to a quasi-cyclic conformation, with the anion held in place by hydrogen bonds from the amide protons. mdpi.com The strength of this binding is influenced by the anion's charge density; for example, chloride generally binds more strongly than bromide. mdpi.com Theoretical calculations show that introducing electron-withdrawing groups, such as fluorine atoms, to the pyrrole rings enhances the acidity of the N-H protons and thus strengthens the anion binding affinity. psu.edunih.gov Solid-state studies using X-ray diffraction confirm the hydrogen bond interactions between the pyrrolic protons and the bound anion. nih.gov

Computational Analysis of Pyrrole Polymerization Mechanisms

The polymerization of pyrrole to form polypyrrole (PPy), a conductive polymer, is a complex process whose mechanism has been significantly elucidated through computational analysis. metu.edu.tr Theoretical calculations help identify key factors and reaction pathways, including those in oxidant-free environments. acs.org

The electrochemical polymerization of pyrrole is generally believed to proceed via the radical cation of the monomer. metu.edu.tr DFT calculations can model the reaction energy profiles to verify the thermodynamic and kinetic feasibility of proposed polymerization steps. diva-portal.org For instance, computational analyses of spin densities in charged pyrrole intermediates indicate that in some hybrid systems, linkages between other molecular components can form before the pyrrole-pyrrole couplings occur. acs.org

First-principles calculations have been instrumental in understanding novel polymerization mechanisms, such as the oxidant-free polymerization of pyrrole on titanium carbide (MXene) surfaces. acs.org These studies identified key contributing factors:

Surface Acidity: The acidic nature of the surface facilitates the process. acs.org

Confinement Effect: The nanospace between MXene interlayers influences the reaction. acs.org

Charge Transfer: Electron transfer occurs between the MXene surface and pyrrole monomers. acs.org

Surface Hydrogen Bonding: The configuration of hydrogen-bonded pyrrole on the surface is critical. acs.org

Computational models also help to understand the structure of the resulting polymer. Molecular dynamics simulations can predict the average chain length and morphology of the polymer under different conditions, showing, for example, that the diffusivity of reactants is a dominant factor in determining the final polymer length. diva-portal.org

| Study Focus | Computational Method | Key Insight | Reference |

|---|---|---|---|

| Electrochemical Polymerization | Analysis of Radical Cations | Polymerization proceeds through the coupling of radical cations formed during the initial oxidation of the monomer. | metu.edu.tr |

| Polymerization of Pyrrole Hybrids | DFT (Spin Density Analysis) | Formation of inter-perimidine linkages can occur before pyrrole–pyrrole couplings in specific hybrid monomers. | acs.org |

| Oxidant-Free Polymerization on MXene | First-Principles Calculations (DFT) | Polymerization is driven by surface acidity, confinement, charge transfer, and hydrogen bonding, not external oxidants. | acs.org |

| Enzymatic Polymerization (Porphobilinogen Deaminase) | X-ray Crystallography, SAXS, NMR | A flexible loop on the enzyme slides over the active site to facilitate the sequential addition of pyrrole units. | nih.gov |

| Effect of Temperature on Polymerization | Molecular Dynamics (MD) | The diffusivity of reactants is a dominant factor determining the final length of the polymer chain. | diva-portal.org |

Applications of Pyrrole Derivatives in Materials Science and Catalysis

Conducting Polymers: Polypyrrole and its Functionalized Derivatives

Polypyrrole is one of the most studied intrinsically conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. researchgate.netiupac.org Functionalization, such as the introduction of an alkyl chain in 3-Decyl-1H-pyrrole, is a critical strategy to tailor its properties.

The polymerization of this compound can be achieved through both chemical and electrochemical oxidation, yielding functionalized polypyrroles with modified properties. iupac.orgcapes.gov.br

Chemical Polymerization: Chemical oxidative polymerization is a common method to produce P3DP on a larger scale. This typically involves using an oxidizing agent like iron(III) chloride (FeCl₃). iupac.org The copolymerization of 3-decylpyrrole with unsubstituted pyrrole (B145914) allows for fine-tuning of the material's properties. As the proportion of 3-decylpyrrole in the copolymer increases, the solubility of the resulting polymer in organic solvents like THF and chloroform (B151607) improves significantly. However, this comes at the cost of electrical conductivity, which tends to decrease with a higher content of the alkyl-substituted monomer due to the insulating nature of the aliphatic chains that can disrupt inter-chain charge transport. iupac.org

Electrochemical Polymerization: Electrochemical synthesis offers precise control over the polymerization process, allowing for the direct deposition of polymer films onto electrode surfaces. The electrochemical polymerization of 3-alkylpyrroles, including 3-decylpyrrole, has been investigated under various conditions. capes.gov.brrsc.org The choice of solvent (e.g., acetonitrile (B52724), propylene (B89431) carbonate), supporting electrolyte/counterion (e.g., ClO₄⁻, BF₄⁻, TsO⁻), and current density directly influences the structure, morphology, thermal stability, and electrical properties of the resulting polymer film. capes.gov.brrsc.org For instance, the use of tosylate (TsO⁻) as a counterion has been shown to influence the physicochemical properties of poly(3-decylpyrroles), such as morphology and conductivity, independently of the applied anodic potential during synthesis. rsc.org X-ray diffraction studies have confirmed that the presence of the n-decyl substituent does not substantially alter the planarity of the polypyrrole backbone. researchgate.net

Recent research has explored poly(3-decylpyrrole) as a temperature-responsive material for enhancing the safety of Li-ion batteries by acting as a thermal shutdown separator. researchgate.netdntb.gov.ua

Below are interactive tables summarizing the properties of copolymers of 3-decylpyrrole (3DP) and pyrrole (Py), and the electrochemical synthesis conditions for poly(3-alkylpyrroles).

Table 1: Properties of Chemically Synthesized 3-Decylpyrrole/Pyrrole Copolymers Data derived from studies on copolymers synthesized via chemical oxidation.

| Molar % of 3DP in Monomer Feed | Solubility in THF | Electrical Conductivity (S/cm) |

| 0 (Polypyrrole) | Insoluble | ~1-10 |

| 25 | Swellable | ~10⁻¹ - 10⁰ |

| 50 | Partially Soluble | ~10⁻² - 10⁻¹ |

| 75 | Soluble | ~10⁻⁴ - 10⁻³ |

| 100 (Poly-3-decylpyrrole) | Highly Soluble | ~10⁻⁵ - 10⁻⁴ |

Table 2: Electrochemical Polymerization Parameters for Poly(3-alkylpyrroles) A summary of typical conditions used for the electrosynthesis of poly(3-alkylpyrroles) including P3DP.

| Parameter | Typical Conditions | Influence on Polymer Properties |

| Monomer | 3-Hexylpyrrole, 3-Decylpyrrole | Alkyl chain length affects solubility and conductivity. |

| Solvent | Acetonitrile (ACN), Propylene Carbonate (PC) | Affects ion mobility and polymer morphology. |

| Counterion | ClO₄⁻, BF₄⁻, PF₆⁻, TsO⁻ | Influences conductivity, stability, and morphology. |

| Current Density | 0.05 - 0.4 mA/cm² | Controls polymerization rate and film thickness. |

Electrochemical Properties and Redox Behavior of Polypyrroles

Polypyrrole (PPy) and its derivatives are renowned for their excellent environmental stability, high conductivity, and reversible redox properties. mdpi.com The introduction of an alkyl side chain, as in poly(3-decylpyrrole), influences these characteristics. The polymerization potential, which indicates the ease of the electrochemical reaction, is relatively low for pyrrole derivatives, making electrochemical polymerization a primary method for preparing PPy derivative films. mdpi.com

The redox process in polypyrroles involves the removal of a π-electron from the neutral polymer chain upon oxidation, leading to the formation of a polaron, a localized deformation from a benzenoid to a quinoid structure. mdpi.com Further oxidation results in the formation of bipolarons and eventually two narrow bipolaronic bands, which are responsible for the polymer's conductivity. mdpi.com This process is reversible, allowing the polymer to be switched between its conducting (oxidized) and insulating (neutral) states. This reversible redox behavior is central to many of their applications. rsc.org

Conducting polymers with redox-active pendant groups exhibit properties of both conducting and redox polymers. acs.org In such systems, the electrochemical conversion of the pendant groups can significantly impact the polymer backbone, for instance, by affecting the p-doping level. acs.org The combination of polypyrrole derivatives with transition metals can create novel redox systems where the polymer acts as a redox-active ligand, participating in reversible redox cycles. capes.gov.br

Structure-Property Relationships in Pyrrole-Based Polymers

The properties of pyrrole-based polymers can be tailored by modifying their chemical structure, a concept known as structure-property relationships. The introduction of substituents at the 3-position of the pyrrole ring, such as the decyl group in this compound, is a common strategy to enhance processability and tune the material's properties. tue.nliupac.org

An X-ray diffraction study of poly(3-n-decylpyrrole) revealed that the alkyl substituent does not significantly affect the planarity of the aromatic rings, a crucial factor for maintaining conductivity. aip.org The length of the alkyl side chain in poly(3-alkylpyrroles) has been shown to influence the material's properties. tue.nl For instance, the copolymerization of 3-decylpyrrole with pyrrole can yield soluble or swellable polymers with conductivity that varies with the copolymer composition. iupac.org

The presence of long aliphatic side chains can act as an internal plasticizer, improving the processability of the resulting polymer. iupac.org This is particularly advantageous as unsubstituted polypyrrole is often insoluble and intractable. iupac.org Furthermore, the nature of the dopant anion used during polymerization also plays a critical role in determining the final properties of the polymer film. capes.gov.br

Applications in Organic Electronics and Energy Storage Devices